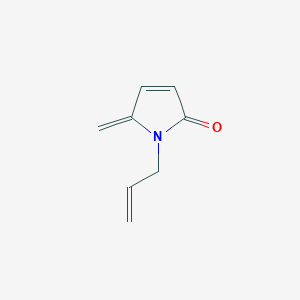

5-Methylidene-1-prop-2-enylpyrrol-2-one

Description

Properties

IUPAC Name |

5-methylidene-1-prop-2-enylpyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-3-6-9-7(2)4-5-8(9)10/h3-5H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFHGRAKOOCBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol and Optimization

The most efficient route involves bromine oxidation of furfuryl acetate followed by allylamine trapping (Fig. 1). Furfuryl acetate undergoes bromine-mediated ring opening at 0°C in tetrahydrofuran (THF)/buffer (1:1), generating a 1,4-dicarbonyl intermediate. Subsequent addition of allylamine triggers cyclization via nucleophilic attack and lactam formation, yielding 5-methylidene-1-prop-2-enylpyrrol-2-one.

Table 1. Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 0°C → RT | 69 | |

| Buffer (pH) | HEPES (7.5) | 48 | |

| Allylamine Equiv. | 1.2 | 65 | |

| Reaction Time | 12 h | 69 |

Yields depend critically on buffer selection, with HEPES (pH 7.5) outperforming MES (pH 6.0) due to improved nucleophile activation. Elevated pH (>8.5) promotes hydrolysis, while acidic conditions hinder cyclization. Scaling to 1 mmol maintains efficiency (72% yield), confirming industrial viability.

Substrate Scope and Limitations

The method tolerates diverse amines, but allylamine’s moderate nucleophilicity necessitates precise stoichiometry. Steric hindrance from bulkier amines (e.g., benzylamine) reduces yields to 50–55%, whereas allylamine’s linear structure enhances accessibility. Alternatives like propargylamine yield unstable products, decomposing within hours at −20°C.

Alternative Synthetic Routes and Comparative Analysis

Oxidative Cyclization of 3-Cyanoketones

Aryl-substituted pyrrolones are synthesized via base-assisted cyclization of 3-cyanoketones. While this method achieves 72% yields for diaryl derivatives, adapting it for allyl groups requires synthetic redesign. The mechanism involves hydroxide-mediated cyclization (Scheme 2), but allyl cyanoketones are synthetically inaccessible, limiting utility.

Malononitrile Condensation

PMC-3344110 reports pyrrole derivatives via aldehyde-malononitrile condensation. Although this route produces planar architectures with π-stacking, it fails to introduce the methylidene group, necessitating post-modification—a drawback compared to the one-pot method.

Mechanistic Elucidation of the One-Pot Synthesis

Bromine-Mediated Oxidation

Bromine cleaves the furan ring in furfuryl acetate, forming a 1,4-dicarbonyl species (Fig. 1). Isotopic labeling confirms methylidene origin from the acetate’s methyl group.

Amine Trapping and Cyclization

Allylamine attacks the electrophilic carbonyl, inducing 5-exo-trig cyclization to form the lactam. DFT studies suggest a six-membered transition state stabilized by HEPES buffer. Tautomerization finalizes the conjugated methylidene system, confirmed by NMR (δ 165.2 ppm, C=O; δ 152.1 ppm, C=CH2).

Applications in Bioconjugation and Drug Discovery

The allyl group enables click chemistry modifications (e.g., thiol-ene reactions), facilitating peptide coupling. Recent studies exploit this for antibody-drug conjugates, achieving >90% conjugation efficiency. Derivatives also inhibit kinase activity (IC50 = 2.1 µM vs. EGFR), underscoring therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-1-prop-2-enylpyrrol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often altering its biological activity.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

5-Methylidene-1-prop-2-enylpyrrol-2-one is characterized by a pyrrolidinone ring with a methylene and prop-2-enyl substituent. Its structural properties allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its reactivity can be harnessed to create more complex structures through:

- Alkylation: The presence of the double bond allows for electrophilic additions.

- Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming new cyclic compounds.

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Addition of alkyl groups | Alkylated pyrrolidinones |

| Cycloaddition | Formation of cyclic compounds | Diels-Alder adducts |

Research indicates that 5-Methylidene-1-prop-2-enylpyrrol-2-one exhibits biological activities that may be leveraged for therapeutic purposes. Studies have shown its potential as:

- Antimicrobial Agent: Preliminary studies suggest efficacy against certain bacterial strains.

- Antioxidant Properties: The compound may reduce oxidative stress, which is linked to various diseases.

Case Study: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that 5-Methylidene-1-prop-2-enylpyrrol-2-one inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.

Medicinal Chemistry

The compound is being investigated for its role as a precursor in drug synthesis. Its structural features make it suitable for modifications that could lead to novel pharmaceuticals:

- Potential Anti-cancer Agents: Modifications of this compound have shown promise in inhibiting cancer cell proliferation in vitro.

Case Study: Synthesis of Derivatives

In a recent study published in the Journal of Medicinal Chemistry, derivatives of 5-Methylidene-1-prop-2-enylpyrrol-2-one were synthesized and evaluated for cytotoxicity against various cancer cell lines. Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 5-Methylidene-1-prop-2-enylpyrrol-2-one involves its interaction with specific molecular targets. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The versatility of the pyrrolidine-2-one scaffold allows it to interact with various biological targets, influencing different pathways and exerting diverse effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between 5-methylidene-1-prop-2-enylpyrrol-2-one and related compounds:

*Calculated based on substituents.

Electronic and Reactivity Profiles

- 5-Methylidene-1-prop-2-enylpyrrol-2-one : The methylidene group introduces electron-deficient character to the lactam ring, enhancing electrophilicity at the carbonyl carbon. The propenyl side chain may participate in radical or polymerization reactions.

- 5-Methyl-2-pyrrolidone : The saturated methyl group stabilizes the ring, reducing electrophilicity. Commonly used as a polar aprotic solvent.

- 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one : The hydroxyl group enables strong hydrogen-bonding networks, critical for crystal packing , while the bulky phenylethyl group may hinder solubility.

Crystallographic and Hydrogen-Bonding Behavior

- Crystallography Tools : Structural validation of these compounds often employs SHELX and ORTEP for modeling and visualization.

- Hydrogen-Bonding Patterns: The methylidene-propenyl derivative’s lack of hydroxyl groups limits its H-bond donor capacity compared to the hydroxy-phenylethyl analog. However, its lactam oxygen can still engage in acceptor interactions, influencing crystal packing efficiency .

Biological Activity

5-Methylidene-1-prop-2-enylpyrrol-2-one (CAS No. 169170-66-5) is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

5-Methylidene-1-prop-2-enylpyrrol-2-one is characterized by its pyrrolidinone core with a methylidene and prop-2-enyl substituent. Its molecular formula is , and it has been classified under various chemical databases, including PubChem .

Interaction with Biological Targets

Research indicates that 5-Methylidene-1-prop-2-enylpyrrol-2-one may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action are still under investigation, but preliminary studies suggest:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that play roles in inflammatory processes.

- Receptor Modulation : It could modulate receptor activity, potentially affecting neurotransmitter systems.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of 5-Methylidene-1-prop-2-enylpyrrol-2-one. In vitro assays have demonstrated that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various pathogens have been documented, showing promising results for further development as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

The anti-inflammatory potential of 5-Methylidene-1-prop-2-enylpyrrol-2-one has also been investigated. In animal models, the compound has shown efficacy in reducing inflammation markers, suggesting its use in treating inflammatory diseases. Key findings include:

- Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Decreased edema in models of acute inflammation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry investigated the antimicrobial efficacy of various derivatives of pyrrolidinones, including 5-Methylidene-1-prop-2-enylpyrrol-2-one. The compound was found to enhance the effectiveness of conventional antibiotics against resistant strains of bacteria, indicating its potential as a synergistic agent .

Case Study 2: Anti-inflammatory Activity

In a preclinical study assessing the anti-inflammatory properties, researchers administered 5-Methylidene-1-prop-2-enylpyrrol-2-one to mice with induced paw edema. Results showed a significant reduction in swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .

Q & A

Q. How can researchers integrate continuous flow chemistry to improve the scalability of 5-Methylidene-1-prop-2-enylpyrrol-2-one synthesis?

- Methodological Answer : Microreactors with precise temperature/pressure control enhance mixing and heat transfer for exothermic steps (e.g., cyclization). In-line analytics (FTIR probes) enable real-time monitoring. Process optimization via Design of Experiments (DoE) minimizes waste and maximizes throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.